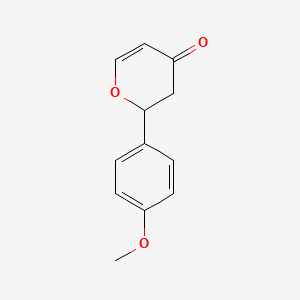![molecular formula C11H16N2O B14621499 2-[(E)-Benzyldiazenyl]butan-2-ol CAS No. 57910-26-6](/img/structure/B14621499.png)
2-[(E)-Benzyldiazenyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-Benzyldiazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyeing and pigmentation processes. The compound’s structure includes a benzyldiazenyl group attached to a butan-2-ol backbone, making it a secondary alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzyldiazenyl]butan-2-ol typically involves the diazotization of benzylamine followed by coupling with butan-2-ol. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt formed during the diazotization process. The reaction can be summarized as follows:
Diazotization: Benzylamine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with butan-2-ol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, which is crucial for the stability of the diazonium intermediate.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-Benzyldiazenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azo group (N=N) can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-Benzyldiazenyl]butan-2-one.
Reduction: Formation of 2-[(E)-Benzyldiazenyl]butan-2-amine.
Substitution: Formation of 2-[(E)-Benzyldiazenyl]butan-2-chloride.
Aplicaciones Científicas De Investigación
2-[(E)-Benzyldiazenyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to biological tissues.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-Benzyldiazenyl]butan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-Benzyldiazenyl]ethanol
- 2-[(E)-Benzyldiazenyl]propan-2-ol
- 2-[(E)-Benzyldiazenyl]butan-1-ol
Uniqueness
2-[(E)-Benzyldiazenyl]butan-2-ol is unique due to its specific combination of a benzyldiazenyl group and a secondary alcohol. This combination provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
57910-26-6 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-(benzyldiazenyl)butan-2-ol |
InChI |
InChI=1S/C11H16N2O/c1-3-11(2,14)13-12-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 |
Clave InChI |
AAICSLHCTVIHCM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(N=NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


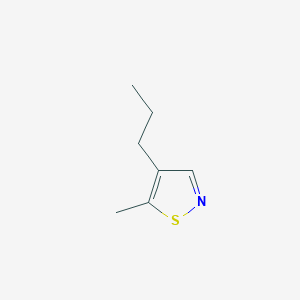
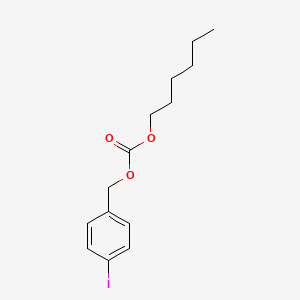
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)

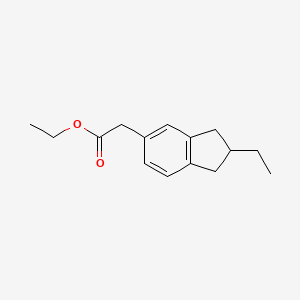
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

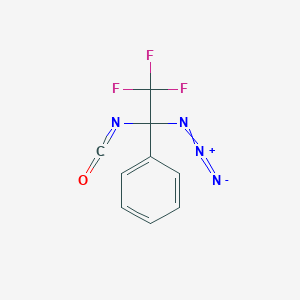

![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


